Cytotoxicity Against CCRF-CEM Leukemia Cells
In a direct, multi-compound study, 2',4'-Dihydroxy-3',6'-dimethoxychalcone demonstrated an IC50 of 10.67 µM against the drug-sensitive CCRF-CEM leukemia cell line [1]. This was less potent than the lead compound, 4'-hydroxy-2',6'-dimethoxychalcone (IC50 of 8.59 µM), but significantly more potent than the related flavanones (S)-(–)-pinostrobin and alpinetin, which had IC50 values >80 µM in the same assay [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 10.67 µM |
| Comparator Or Baseline | 4'-Hydroxy-2',6'-dimethoxychalcone (8.59 µM); Cardamomin (8.59 µM); (S)-(–)-pinostrobin (>80 µM); Alpinetin (>80 µM) |
| Quantified Difference | Approximately 1.24x less potent than the best comparator, but >7.5x more potent than the tested flavanones. |
| Conditions | CCRF-CEM (drug-sensitive leukemia) cell line, Resazurin reduction assay [1] |
Why This Matters
This quantitative comparison validates 2',4'-Dihydroxy-3',6'-dimethoxychalcone as a potent, yet distinct, cytotoxic agent within a specific chemical series, crucial for SAR studies.
- [1] Kuete V, et al. Cytotoxicity and modes of action of 4′-hydroxy-2′,6′-dimethoxychalcone and other flavonoids toward drug-sensitive and multidrug-resistant cancer cell lines. Phytomedicine. 2014;21(12):1651-1657. View Source
